molecular formula C30H28N2O2 B11550453 N,N'-Bis(4-methoxybenzylidene)-3,3'-dimethylbenzidine

N,N'-Bis(4-methoxybenzylidene)-3,3'-dimethylbenzidine

Cat. No.: B11550453
M. Wt: 448.6 g/mol
InChI Key: QFJKAORJZKYRHP-UHFFFAOYSA-N
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Description

(E)-1-(4-METHOXYPHENYL)-N-{4’-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE is a complex organic compound characterized by its unique structure, which includes methoxyphenyl groups and a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-METHOXYPHENYL)-N-{4’-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with an amine derivative under reflux conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the imine bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and high yield. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-METHOXYPHENYL)-N-{4’-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (E)-1-(4-METHOXYPHENYL)-N-{4’-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its cytotoxic activity against certain cancer cell lines .

Medicine

The compound’s potential as an anticancer agent is being explored due to its ability to inhibit specific molecular targets involved in cancer cell proliferation . Further research is needed to fully understand its therapeutic potential and safety profile.

Industry

In the industrial sector, this compound is used in the development of advanced materials with specific properties, such as high thermal stability and electrical conductivity. These materials have applications in electronics and nanotechnology.

Mechanism of Action

The mechanism of action of (E)-1-(4-METHOXYPHENYL)-N-{4’-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, its cytotoxic activity against cancer cells is believed to be due to its ability to inhibit specific enzymes involved in cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (E)-1-(4-METHOXYPHENYL)-N-{4’-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE stands out due to its unique biphenyl core and the presence of multiple methoxy groups. These structural features contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C30H28N2O2

Molecular Weight

448.6 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[4-[4-[(4-methoxyphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]methanimine

InChI

InChI=1S/C30H28N2O2/c1-21-17-25(9-15-29(21)31-19-23-5-11-27(33-3)12-6-23)26-10-16-30(22(2)18-26)32-20-24-7-13-28(34-4)14-8-24/h5-20H,1-4H3

InChI Key

QFJKAORJZKYRHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC=C(C=C3)OC)C)N=CC4=CC=C(C=C4)OC

Origin of Product

United States

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